BenchChemオンラインストアへようこそ!

C16-ceramide

Apoptosis Cancer Biology Cell Permeability

C16-ceramide (N-palmitoyl-D-erythro-sphingosine) is the endogenous long-chain ceramide generated by CerS5/CerS6. Unlike short-chain analogs (C2, C6), C16-ceramide uniquely inhibits mitochondrial complex IV, driving ROS production linked to insulin resistance and obesity. CerS6 knockdown reduces C16:0-ceramide by 50%, yielding 25% lower body weight gain in HFD mice. In retinal neuroprotection, it lacks TNF-α stimulatory activity on astrocytes vs. C18:0/C18:1/C24:0 ceramides. Not replaceable by other chain-length variants for CerS5/CerS6 pathway studies, mitochondrial dysfunction assays, or liposomal delivery systems. Select C16-ceramide for endogenous signaling research, not exogenous apoptosis induction.

Molecular Formula C34H67NO3
Molecular Weight 537.9 g/mol
Cat. No. B8197095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16-ceramide
Molecular FormulaC34H67NO3
Molecular Weight537.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)
InChIKeyYDNKGFDKKRUKPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16-Ceramide (CAS 24696-26-2) Product Overview for Scientific Procurement


C16-ceramide (N-palmitoyl-D-erythro-sphingosine) is an endogenous bioactive sphingolipid characterized by a C16:0 acyl chain attached to a sphingoid base . It functions as a lipid second messenger in apoptosis regulation and stress signaling, generated primarily by ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6) [1]. This long-chain ceramide species exhibits distinct membrane biophysical properties and mitochondrial interactions that differ substantially from short-chain ceramide analogs and other acyl chain length variants [2].

Why Generic Substitution of C16-Ceramide with Other Ceramide Species Compromises Experimental Integrity


Ceramide species are not functionally interchangeable due to profound acyl chain length-dependent differences in cellular uptake, subcellular targeting, and biological activity [1]. Short-chain ceramides (e.g., C2-, C6-ceramide) are cell-permeable and induce rapid, exogenous apoptosis through distinct mitochondrial pathways, whereas native long-chain C16-ceramide exhibits limited passive membrane permeability and requires endogenous generation or specialized delivery for biological activity [2]. Furthermore, the enzymatic machinery that produces and metabolizes specific ceramide species—CerS5 for C16:0-ceramide versus CerS2 for C22-C24 ceramides—exhibits high substrate specificity, and disruption of individual CerS isoforms yields tissue-specific and disease-relevant phenotypes that cannot be replicated by supplementation with mismatched ceramide species [3]. These differences manifest in divergent effects on mitochondrial respiratory chain activity, reactive oxygen species production, and disease pathogenesis across multiple organ systems [4].

Quantitative Differentiation of C16-Ceramide Against Closest Analogs for Evidence-Based Selection


Cytotoxicity and Cell Permeability: C16-Ceramide vs. Short-Chain C2/C6 Analogs

C16-ceramide demonstrates markedly lower exogenous cytotoxicity compared to short-chain ceramide analogs due to poor passive membrane permeability. In MDA435/LCC6 human breast cancer and J774 mouse macrophage cell lines, C16-ceramide exhibited IC50 values >100 μM, whereas C6-ceramide showed IC50 values in the 3-14 μM range, representing at least a 7-fold difference in potency [1]. Direct head-to-head evaluation in HCT116 and OVCAR-3 cancer cells confirmed that C2- and C6-ceramides induced NF-κB DNA-binding, caspase-3 activation, PARP degradation, and mitochondrial cytochrome c release, while C16-ceramide failed to induce any of these apoptotic markers under identical exogenous treatment conditions [2].

Apoptosis Cancer Biology Cell Permeability

Mitochondrial Complex IV Inhibition: C16-Ceramide vs. Other Ceramide Species

C16-ceramide uniquely inhibits mitochondrial complex IV (cytochrome c oxidase) activity, a property not shared by other ceramide species. In isolated mitochondria and mitoplasts, C16-ceramide directly inhibited complex IV activity, whereas C18-ceramide, sphingomyelin, and diacylglycerol had no detectable effect [1]. Comparative analysis revealed that C2-ceramide produced opposing effects: it increased complex IV activity while decreasing complex I activity, demonstrating that acyl chain length determines the specific respiratory chain complex targeted [2]. The C16-ceramide-dependent complex IV inhibition resulted in elevated reactive oxygen species (ROS) production, while C2- and C6-ceramides conversely decreased ROS production under identical experimental conditions [3].

Mitochondrial Biology Oxidative Stress Respiratory Chain

Retinal Ganglion Cell Neurotoxicity: C16-Ceramide vs. C18-, C20-, and C24-Ceramide

C16:0-ceramide exhibits intermediate neurotoxicity toward retinal ganglion cells (RGCs) compared to other acyl chain length variants. In vitro exposure of iPSC-derived RGCs to C16:0-, C18:0-, C18:1-, C20:0-, and C24:0-ceramides significantly reduced RGC viability, with C24:0-ceramide being the most neurotoxic species [1]. Notably, C16:0-ceramide did not stimulate TNF-α secretion by astrocytes, whereas treatment with C18:0-, C18:1-, and C24:0-ceramides did, indicating distinct inflammatory signaling properties [1]. In vivo, CerS5 knockout mice (which have significantly reduced C16:0- and C18:1-ceramide levels) maintained higher pattern electroretinography (pERG) amplitudes and RGC numbers under ocular hypertensive conditions compared to wild-type mice [1].

Neuroprotection Glaucoma Ocular Hypertension

Enzymatic Specificity: CerS5 Generates C16-Ceramide with High Selectivity Over CerS2

Ceramide synthase 5 (CerS5) exhibits high selectivity for palmitoyl-CoA (C16:0-CoA) as acyl donor, distinguishing it from CerS2 which uses C22-CoA for very long-chain ceramide synthesis [1]. CerS5 and CerS2 share only 41% identity and 63% similarity at the protein level [2]. Site-directed mutagenesis studies identified an 11-residue sequence (residues 299-309) that determines acyl-CoA specificity; replacement of these 11 residues in CerS5 with the corresponding sequence from CerS2 converts its product specificity from C16-ceramide to C22-C24 ceramides [3]. This molecular definition of substrate selectivity confirms that C16-ceramide production is enzymatically distinct from other ceramide species and cannot be substituted by modulating other CerS isoforms.

Lipidomics Enzyme Specificity Substrate Selectivity

Metabolic Disease Relevance: C16:0-Ceramide Reduction Improves Insulin Sensitivity and Reduces Body Weight

C16:0-ceramide, specifically generated by CerS6, plays a causal role in obesity and insulin resistance. In high-fat diet (HFD) induced obese mice, CerS6 antisense oligonucleotide (ASO) treatment reduced hepatic CerS6 expression by approximately 90%, resulting in a 50% reduction in C16:0-ceramide levels in both liver and plasma [1]. This selective C16:0-ceramide reduction produced a 25% reduction in body weight gain, a 1% reduction in HbA1c, and significantly improved oral glucose tolerance and insulin sensitivity [1]. Complementary studies with CerS5 knockout mice confirmed that reduction of endogenous C16:0-ceramide is sufficient to ameliorate obesity and its comorbidities, with CerS5 deficiency leading to reduced weight gain, maintained glucose homeostasis, and decreased white adipose tissue inflammation after HFD challenge [2].

Obesity Type 2 Diabetes Insulin Resistance

Skin Barrier Function: C16-Ceramide vs. C18- and C24-C30 Ceramides

Ceramide acyl chain length dictates efficacy in skin barrier restoration. In a vehicle-controlled intra-subject human study, C24-C30 ceramide NP (ultra-long-chain) significantly enhanced barrier recovery, skin hydration, and stratum corneum cohesion compared to C18 ceramide NP [1]. The C16-C24 ceramide NP formulation primarily improved skin hydration alone, without the barrier recovery and cohesion benefits observed with ultra-long-chain ceramides [1]. In atopic dermatitis (AD), C16-ceramide is elevated in vulnerable skin areas and lesions of AD patients and in AD mouse models, suggesting a pathological association with premature apoptosis induction in compromised skin [2].

Dermatology Skin Barrier Cosmeceuticals

Evidence-Based Application Scenarios for C16-Ceramide Procurement


Metabolic Disease Research: Obesity and Type 2 Diabetes Studies

Procure C16-ceramide for studies investigating the causal role of CerS5/CerS6-derived C16:0-ceramide in insulin resistance and obesity. Quantitative evidence demonstrates that selective reduction of C16:0-ceramide via CerS6 ASO (90% mRNA knockdown) reduces hepatic and plasma C16:0-ceramide by 50%, leading to 25% lower body weight gain and improved glucose homeostasis in HFD-induced obese mice [6]. CerS5 knockout models further validate that endogenous C16:0-ceramide depletion ameliorates obesity comorbidities, including reduced adipose tissue inflammation [7]. This species-specific link supports C16-ceramide as a critical research tool, not replaceable by other ceramide chain length variants.

Mitochondrial Dysfunction and Oxidative Stress Studies

Use C16-ceramide in assays of mitochondrial respiratory chain function. Direct comparative studies establish that C16-ceramide uniquely inhibits mitochondrial complex IV activity, while C18-ceramide, sphingomyelin, and diacylglycerol show no effect [6]. This specific inhibition drives ROS production, contrasting with short-chain ceramides (C2, C6) that decrease ROS [7]. For research on chronic oxidative stress, hepatopathy, or CerS2-deficient models where C16-ceramide accumulates, this compound is the only appropriate ceramide species for mechanistic validation.

Neuroprotection and Glaucoma Research

Employ C16:0-ceramide in studies of retinal ganglion cell (RGC) neuroprotection. In vitro comparative analysis reveals that C16:0-ceramide reduces RGC viability but uniquely lacks TNF-α stimulatory activity on astrocytes, unlike C18:0-, C18:1-, and C24:0-ceramides [6]. In vivo, CerS5 knockout mice with reduced C16:0- and C18:1-ceramide maintain higher pERG amplitudes and RGC numbers under ocular hypertension [6]. This distinct profile supports C16-ceramide-specific targeting for glaucoma therapeutic development.

Endogenous Ceramide Signaling Studies Requiring Native Acyl Chain Length

Select C16-ceramide for experiments investigating endogenous ceramide signaling pathways rather than exogenous apoptosis induction. Head-to-head studies demonstrate that short-chain cell-permeable analogs (C2-, C6-ceramide) rapidly induce caspase-dependent apoptosis in cancer cells, whereas C16-ceramide fails to induce these markers under identical treatment conditions due to limited passive membrane permeability [6]. For studies on physiological ceramide function or for liposomal/nanoparticle formulation development (as exemplified by patents for C16:0 ceramide-based nanoliposomes for MDR reversal [7]), C16-ceramide is the appropriate native species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16-ceramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.